1-[2-[4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine
Description
Classification as a Nonsteroidal Selective Estrogen Receptor Modulator (SERM) and Estrogen Receptor Antagonist
Nitromifene is classified as a nonsteroidal selective estrogen receptor modulator (SERM). wikipedia.org SERMs are a class of compounds that bind to estrogen receptors (ERs) and can act as either an agonist (mimicking estrogen) or an antagonist (blocking estrogen), depending on the specific tissue. numberanalytics.comnih.gov This tissue-specific action is a defining characteristic of SERMs and allows for targeted therapeutic effects. numberanalytics.comwikipedia.org Nitromifene is specifically recognized for its potent estrogen receptor antagonist activity. medchemexpress.comszabo-scandic.com
The mechanism of action for SERMs involves binding to the two main subtypes of estrogen receptors, ERα and ERβ. numberanalytics.comwikipedia.org This binding induces a conformational change in the receptor, which then influences its interaction with co-regulatory proteins (coactivators or corepressors) to either stimulate or inhibit gene transcription. nih.gov Nitromifene's antagonistic effects are demonstrated by its ability to inhibit the growth of estrogen-sensitive cells, such as MCF-7 breast cancer cells, and to displace estradiol (B170435) from these cells. medchemexpress.comszabo-scandic.com Research has shown that Nitromifene dissociates from the estrogen receptor much more rapidly than estradiol, a factor that may contribute to its antagonist profile. wikipedia.org
Table 1: Mechanistic Properties of Nitromifene
| Property | Description | Source(s) |
|---|---|---|
| Primary Classification | Nonsteroidal Selective Estrogen Receptor Modulator (SERM) | wikipedia.org |
| Primary Action | Estrogen Receptor (ER) Antagonist | medchemexpress.comnih.gov |
| Mechanism | Binds to estrogen receptors, inhibiting the binding of estradiol. medchemexpress.com It has been shown to translocate the estrogen receptor to the nucleus. ncats.io | medchemexpress.comncats.io |
| Cellular Effect | Inhibits proliferation of estrogen-sensitive MCF-7 breast cancer cells. medchemexpress.comszabo-scandic.com | medchemexpress.comszabo-scandic.com |
| Receptor Dissociation | Dissociates from the estrogen receptor 250-fold faster than estradiol. wikipedia.org | wikipedia.org |
Historical Context within Early SERM Development
The development of SERMs began in the 1960s, stemming from research into fertility control. numberanalytics.comnumberanalytics.comnih.gov Nitromifene, also known by its developmental code name CI-628, was one of the earliest nonsteroidal antiestrogens to be described, with its discovery reported in 1966. wikipedia.orgncats.io It belongs to the triphenylethylene (B188826) class of SERMs, a group that includes other pioneering compounds like tamoxifen (B1202), nafoxidine, and clomiphene. wikipedia.orgoup.com
These early SERMs were initially investigated for their anti-fertility properties. nih.gov However, their ability to antagonize estrogen action soon led to their exploration in the context of hormone-dependent cancers. numberanalytics.com Nitromifene, alongside tamoxifen and nafoxidine, was shown to inhibit the growth of chemically induced mammary tumors in rats, establishing a critical proof-of-concept for the use of antiestrogens in cancer research. ncats.iooup.com Though Nitromifene itself did not proceed to clinical use, the foundational research conducted with it and its contemporaries paved the way for the successful clinical application of other SERMs like tamoxifen and raloxifene. wikipedia.orgwikipedia.orgnih.gov
Table 2: Timeline of Early SERM Development
| Year | Compound/Event | Significance | Source(s) |
|---|---|---|---|
| 1958 | MER-25 described | First nonsteroidal antiestrogen (B12405530) reported. oup.com | oup.com |
| 1960s | General SERM development begins | Initial focus on contraceptive properties. numberanalytics.comnumberanalytics.com | numberanalytics.comnumberanalytics.com |
| 1966 | Nitromifene (CI-628) described | One of the earliest SERMs, recognized for its antiestrogenic activity. wikipedia.org | wikipedia.org |
| Late 1970s | Tamoxifen approved | First SERM approved for breast cancer treatment. wikipedia.org | wikipedia.org |
Significance as a Research Tool in Endocrine Sciences
Despite never being marketed, Nitromifene has maintained its significance primarily as a research tool in endocrinology and related fields. nih.govontosight.ai Its potent antiestrogenic properties make it a valuable compound for studying the roles of estrogen and estrogen receptors in various physiological and pathological processes. nih.govncats.io
In laboratory settings, Nitromifene (as CI-628) is frequently used to create a state of estrogen blockade in animal and cell culture models. ncats.io This allows researchers to investigate the downstream effects of inhibiting estrogen signaling pathways. For instance, it has been used to study estrogen's role in the growth of hormone-dependent tumors, reproductive behaviors, and cellular proliferation. ncats.iobioscientifica.com Studies have utilized Nitromifene to inhibit estradiol-induced sexual behavior in rats and to suppress the growth of mammary tumors in rodent models. ncats.io Its utility extends to in vitro studies, where it serves as a standard estrogen antagonist to probe receptor binding and function in cell lines like MCF-7. medchemexpress.comszabo-scandic.com This long-standing use in foundational research underscores Nitromifene's contribution to the broader understanding of endocrine-disrupting chemicals and hormone action. nih.gov
Structure
3D Structure
Properties
CAS No. |
10448-84-7 |
|---|---|
Molecular Formula |
C27H28N2O4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-[2-[4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3/b27-26+ |
InChI Key |
MFKMXUFMHOCZHP-CYYJNZCTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 |
Appearance |
Solid powder |
Other CAS No. |
52235-18-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5863-35-4 ((1:1)-citrate) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CI 628 CI-628 CI628 CN-55,945-27 CN-55945-27 Nitromifene Nitromifene Citrate Nitromifene Citrate (1:1) Nitromifene, (E)-Isomer Nitromifene, (Z)-Isomer Nitromiphene |
Origin of Product |
United States |
Mechanistic Studies of Nitromifene Action
Elucidation of Estrogen Receptor Antagonism
Nitromifene is recognized as an antagonist of the estrogen receptor (ER). medchemexpress.comkegg.jp Its antiestrogenic activity is a key characteristic, and it is known to be a mixture of (E)- and (Z)-isomers which both possess similar antiestrogenic properties. wikipedia.org Studies have shown that nitromifene can inhibit the proliferation of MCF-7 breast cancer cells, which are known to be estrogen-responsive. medchemexpress.com
Interaction with Intracellular Estrogen Receptor Systems
Estrogen receptors (ERs) are intracellular proteins that act as ligand-activated transcription factors. wikipedia.orguiuc.edu Upon binding to an agonist like estradiol (B170435), the receptor undergoes a conformational change, translocates to the nucleus, and regulates gene expression. wikipedia.org
Nitromifene interacts with this intracellular ER system. It has been demonstrated that nitromifene can displace radiolabeled estradiol from intact MCF-7 cells, indicating its ability to bind to the estrogen receptor. medchemexpress.com Furthermore, nitromifene has been shown to be capable of translocating the estrogen receptor to the nucleus. ncats.io However, unlike potent estrogens, the interaction of nitromifene with the ER does not lead to a significant increase in demonstrable nuclear estrogen receptor levels, a key step in initiating a full estrogenic response. aacrjournals.org In studies with mouse Leydig cells, while nitromifene did cause a decrease in cytosolic estrogen receptor levels, it did not result in a corresponding increase in nuclear estrogen receptor levels, a characteristic shared with other antiestrogens like tamoxifen (B1202) and clomiphene. aacrjournals.org This incomplete activation of the receptor complex is a hallmark of its antagonistic action.
Receptor Binding Affinity and Specificity
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. Nitromifene's affinity for the estrogen receptor has been a subject of study, often in comparison to the natural ligand, 17β-estradiol, and other SERMs. While it competes with estradiol for binding, its affinity and the subsequent cellular response differ significantly. aacrjournals.org
Research has also explored the binding of nitromifene to other intracellular sites. Synthetic nonsteroidal antiestrogens can bind to both the estrogen receptor and a microsomal antiestrogen-binding site (AEBS). nih.gov Studies have shown that high-affinity binding to AEBS requires specific structural features, including a hydrophilic basic aminoether side chain and a hydrophobic aromatic ring structure. nih.gov The ligand specificity of AEBS is distinct from that of the estrogen receptor, as well as other cellular binding sites like those for dopamine (B1211576) and histamine. nih.gov A metabolite of nitromifene, demethyl nitromifene (CI628M), has been found to have a greater affinity for estrogen receptors and higher in vitro biological potency than the parent compound. ncats.io Another metabolite, a lactam analogue, also exhibited a somewhat greater estrogen receptor affinity than nitromifene itself. nih.gov
| Compound | Relative Binding Affinity for ER | Reference |
| Nitromifene | Baseline | nih.gov |
| Lactam analogue of Nitromifene | Somewhat greater than Nitromifene | nih.gov |
| Demethyl Nitromifene (CI628M) | Greater than Nitromifene | ncats.io |
Receptor Binding Kinetics of Nitromifene
The kinetic parameters of a drug-receptor interaction, including the rates of association and dissociation, provide a more dynamic understanding of its mechanism of action beyond simple binding affinity. wikipedia.org These kinetics can significantly influence the duration and nature of the biological response. excelleratebio.com
Analysis of Association and Dissociation Rate Constants (k_on, k_off)
The interaction between a ligand and a receptor is governed by the association rate constant (k_on) and the dissociation rate constant (k_off). wikipedia.orgderangedphysiology.com The ratio of these constants at equilibrium defines the dissociation constant (Kd), which is an inverse measure of binding affinity. excelleratebio.comreddit.com A key finding regarding nitromifene's kinetics is that it dissociates from the estrogen receptor at a significantly faster rate than estradiol. wikipedia.org It has been reported to dissociate 250-fold faster, a characteristic that may be central to its antagonistic activity. wikipedia.org This rapid dissociation prevents the sustained receptor activation that is typical of agonists.
| Ligand | Dissociation Rate from ER (Relative to Estradiol) | Reference |
| Nitromifene | 250-fold faster | wikipedia.org |
| Estradiol | Baseline | wikipedia.org |
Determinants of Receptor Residence Time
Receptor residence time, which is the reciprocal of the dissociation rate constant (1/k_off), is increasingly recognized as a critical factor for drug efficacy. csmres.co.ukuniversiteitleiden.nl A longer residence time can lead to a more prolonged biological effect, even if the binding affinity is not exceptionally high. nih.gov For nitromifene, its rapid dissociation rate implies a short receptor residence time compared to estradiol. wikipedia.org This short residence time is a key determinant of its antagonistic profile, as it limits the time the receptor is in an active conformation, thereby preventing the full cascade of downstream signaling events initiated by estrogens. wikipedia.orgaacrjournals.org
Influence on Estrogen Receptor Conformation and Dynamics
The interaction of nitromifene with the estrogen receptor induces specific conformational changes that are central to its pharmacological activity. These structural alterations dictate the receptor's subsequent interactions with other proteins and its ability to regulate gene expression.
The ligand binding domain (LBD) of the estrogen receptor is a dynamic structure that adopts different conformations upon binding to various ligands. nih.gov This induced-fit mechanism is crucial for the receptor's function, as the final conformation of the LBD determines whether the receptor will be transcriptionally active or inactive. nih.gov
When an agonist like estradiol binds to the LBD, the receptor undergoes a conformational change that facilitates its dimerization and interaction with coactivator proteins, leading to the transcription of target genes. nih.gov In contrast, antagonists induce a different conformation that hinders these interactions. nih.govnih.gov
Nitromifene, as a SERM, induces a unique conformation in the ER's LBD. wikipedia.org One key aspect of nitromifene's interaction with the ER is its rapid dissociation rate. It has been observed that nitromifene dissociates from the estrogen receptor 250 times faster than estradiol. wikipedia.org This kinetic property may play a significant role in its antagonistic activity at the estrogen receptor. The binding of nitromifene to the LBD alters the positioning of critical structural elements, such as the AF-2 helix, which is essential for transcriptional activation. nih.govembopress.org This altered conformation prevents the proper assembly of the transcriptional machinery, thereby inhibiting estrogen-mediated gene expression. nih.gov
The conformation of the estrogen receptor's LBD directly influences its ability to recruit coactivators and corepressors, which are proteins that, respectively, enhance or inhibit gene transcription. wikipedia.org Agonist-bound ER typically recruits coactivators, while antagonist-bound ER often recruits corepressors. core.ac.ukdoi.org
Nitromifene's interaction with the ER leads to a conformation that favors the recruitment of corepressors over coactivators. nih.gov Studies have shown that nitromifene can reduce the stimulating effect of estradiol on the estrogen-binding capacity of liver chromatin in roosters. nih.gov Furthermore, in vitro experiments have demonstrated that nitromifene competes with estradiol for binding sites on liver chromatin and inhibits the estrogen-induced synthesis of vitellogenin, an egg yolk protein. nih.gov While nitromifene itself does not induce the synthesis of this protein, it does show some ability to increase the number of estrogen-binding sites on the chromatin. nih.gov This differential recruitment of coregulatory proteins is a key mechanism by which nitromifene exerts its antiestrogenic effects.
Table 1: Impact of Nitromifene on Estrogen Receptor and Gene Expression
| Parameter | Effect of Nitromifene (CI-628) | Reference |
|---|---|---|
| Estradiol-Stimulated Chromatin Binding | Reduces the effect of estradiol | nih.gov |
| Vitellogenin Synthesis | Inhibits estrogen-induced synthesis | nih.gov |
| Direct Protein Synthesis Induction | Fails to induce estrogen-specific protein synthesis | nih.gov |
| Estrogen-Binding Sites on Chromatin | Increases the number of binding sites to some extent | nih.gov |
Impact on Ligand Binding Domain (LBD) Structure
Non-Estrogen Receptor Mediated Mechanisms of Action
Research suggests that the anticancer effects of nitromifene and its metabolites may be partly due to their interaction with calmodulin, a calcium-binding protein involved in numerous cellular processes. nih.gov The growth suppression potencies of nitromifene in MCF-7 breast cancer cells have been shown to parallel its potency as a calmodulin antagonist. nih.govresearchgate.net Specifically, nitromifene is an effective antagonist of calmodulin's ability to activate cyclic nucleotide phosphodiesterase. medchemexpress.com This interaction suggests a mechanism of action that is independent of the estrogen receptor. nih.gov
Nitromifene and other antiestrogens have been found to bind with high affinity to specific antiestrogen (B12405530) binding sites (AEBS) that are distinct from the estrogen receptor. nih.govnih.gov These sites have been identified in various tissues, including the immature rat uterus and rat liver microsomes. nih.govwikipedia.org The binding of nitromifene to these sites is saturable and demonstrates high affinity, with dissociation constants in the nanomolar range. nih.gov While the precise function of AEBS is still being elucidated, their interaction with antiestrogens like nitromifene suggests a role in the antiproliferative effects of these compounds. nih.gov
There is evidence to suggest that antiestrogens, including nitromifene, can interact with dopamine receptors. nih.gov Dopamine receptors are a class of G protein-coupled receptors that are crucial in many neurological processes. wikipedia.org Binding studies have shown that certain compounds that interact with AEBS also have a high affinity for dopamine D1 and D2 receptors. nih.gov This interaction points to a potential modulation of dopaminergic signaling pathways by nitromifene, which could contribute to its broader pharmacological effects beyond estrogen receptor antagonism. nih.govnih.gov
Table 2: Non-Estrogen Receptor Interactions of Nitromifene
| Target | Interaction/Effect | Reference |
|---|---|---|
| Calmodulin | Antagonizes calmodulin's activation of cyclic nucleotide phosphodiesterase | medchemexpress.com |
| Antiestrogen Specific Binding Sites (AEBS) | Binds with high affinity | nih.govnih.gov |
| Dopamine Receptors | Potential interaction and modulation of signaling | nih.gov |
Cellular and Molecular Effects of Nitromifene
In Vitro Cellular Responses
In vitro models, which utilize cellular and molecular platforms to mimic human physiology, are crucial for screening, efficacy evaluations, and toxicity testing of pharmaceutical compounds. imavita.com Such studies allow for the detailed investigation of a compound's mechanism of action at the cellular level, including its effects on cell proliferation, gene expression, and various signaling pathways. nih.gov
Modulation of Cell Proliferation in Estrogen-Responsive Cell Lines (e.g., MCF-7 Cells)
Nitromifene demonstrates a significant ability to inhibit the growth of estrogen receptor (ER)-positive human breast cancer cell lines. oup.com In studies using MCF-7 cells, a well-established model for hormone-responsive breast cancer, nitromifene effectively suppresses cell proliferation. nih.govnih.gov
Research has characterized the growth inhibition properties of nitromifene and its metabolites. nih.gov Nitromifene itself (referred to as compound 1 in the study) was found to inhibit the proliferation of MCF-7 cells by 50% at a concentration of 1.1 µM. nih.gov This inhibitory action is directly linked to its antiestrogenic properties, as the effect can be fully reversed by the addition of estradiol (B170435), indicating a competitive interaction at the estrogen receptor. nih.gov Certain metabolites of nitromifene also exhibit antiproliferative activity, although their mechanisms may differ, with some effects being only partially reversible by estradiol, suggesting interactions with sites other than the ER. nih.gov The antiproliferative effects of antiestrogens like nitromifene are associated with an arrest of cells in the G0/G1 phase of the cell cycle. nih.gov
| Compound | Description | IC₅₀ (µM) | Reversibility by Estradiol |
|---|---|---|---|
| Compound 1 | Nitromifene | 1.1 | Fully reversible |
| Compound 2 | Ketone Metabolite | 5.6 | Partially reversible |
| Compound 4 | Lactam Metabolite | 2.0 | Fully reversible |
Effects on Intracellular Estrogen Receptor Levels (Cytosolic and Nuclear)
The primary mechanism of nitromifene involves its interaction with intracellular estrogen receptors (ERα and ERβ). Estrogens typically diffuse into a cell and bind to these receptors, which are located in both the cytoplasm and the nucleus. oup.comnih.gov This binding causes a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus if it was in the cytoplasm. oup.com
Nitromifene, as an antiestrogen (B12405530), competitively binds to the ligand-binding domain of the estrogen receptor. oup.com This competition prevents or alters the normal cascade of events initiated by estradiol. A key molecular characteristic of nitromifene is that it has been found to dissociate from the estrogen receptor 250 times faster than estradiol, a factor that may be central to its antagonistic activity. wikipedia.org While direct studies on nitromifene's effect on the quantity of ER levels are limited, the general action of antiestrogens can influence receptor dynamics. For instance, hormone levels can lead to receptor down-regulation, reducing cellular activity. lumenlearning.com In the absence of estrogen, MCF-7 cells have been observed to have increased levels of estrogen receptors. nih.gov
Impact on Gene Expression and Transcriptional Activity
The binding of a ligand to the estrogen receptor initiates a process that culminates in the regulation of gene expression. lumenlearning.com The ligand-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, acting as a transcription factor. oup.com This interaction, along with coactivator or corepressor proteins, modulates the synthesis of messenger RNA (mRNA) and, consequently, the production of specific proteins. lumenlearning.com
Nitromifene's role as an ER antagonist means it interferes with this process. By competitively binding to the ER, it can block the transcriptional activation mediated by estradiol. oup.com However, the effect of SERMs can be complex. For example, some ER antagonists have been shown to activate ERβ, leading to gene induction through an AP-1 site rather than a classic ERE. This indicates that antiestrogens like nitromifene may not simply block all gene expression but can differentially modulate it, leading to a unique profile of up- and down-regulated genes. This differential expression is mediated by regulatory proteins that bind to control elements on the DNA, with the presence of specific transcription factors and chemical signals influencing the outcome. bioninja.com.au
Influence on Macromolecular Uptake and Thymidine (B127349) Incorporation
Cell proliferation inherently involves the synthesis of new DNA, a process often measured by the incorporation of labeled precursors like ³H-thymidine. nih.govresearchgate.netrevvity.com The rate of thymidine uptake into cellular DNA is a widely used indicator of the S-phase of the cell cycle and, therefore, of cell proliferation. researchgate.net
Given that nitromifene has been shown to inhibit the proliferation of MCF-7 cells, it directly follows that it inhibits DNA synthesis. nih.gov Therefore, nitromifene treatment would result in a decreased rate of thymidine incorporation in these estrogen-responsive cells. This inhibition of DNA synthesis is a downstream consequence of the compound's primary action on the estrogen receptor and the subsequent cell cycle arrest. The mechanism of inhibition could involve interference with the uptake of thymidine or its conversion into nucleotides necessary for DNA synthesis, ultimately halting the replication process. nih.gov
Alterations in Cellular Signaling Cascades
The effects of nitromifene may extend beyond simple competitive binding to the estrogen receptor and involve the modulation of various cellular signaling cascades. Research suggests that the antiproliferative effects of nitromifene and its metabolites might be partially mediated by interactions with sites distinct from the ER. nih.gov One such proposed mechanism is the interaction with calmodulin; the potency of nitromifene and its ketone metabolite as calmodulin antagonists parallels their ability to suppress MCF-7 cell growth. nih.gov
Furthermore, the interaction between the estrogen receptor and its coactivators is often regulated by phosphorylation events driven by signaling pathways like the MAP-kinase (MAPK) cascade. Antiestrogens can disrupt the recruitment of coactivators, thereby altering these signaling pathways. In breast cancer cells, signaling pathways such as PI3K/AKT and RAS/RAF/MAPK are crucial for cell growth and survival and can be stimulated by HER2, which has crosstalk with the ER pathway. genome.jp By modulating ER function, nitromifene can indirectly influence these interconnected signaling networks.
Regulation of Specific Protein Production by Target Cells
The ultimate function of the estrogen receptor pathway is to control the production of specific proteins that mediate physiological responses. lumenlearning.comthermofisher.com In estrogen-responsive cells like MCF-7, estradiol stimulates the synthesis of various proteins, including the pS2 protein and certain insulin-like growth factor-binding proteins (IGFBPs). nih.govmcgill.ca
As an antiestrogen, nitromifene is expected to block the estrogen-induced production of these proteins. Studies on the related antiestrogen tamoxifen (B1202) have shown that it can significantly alter the secretion profile of IGFBPs in MCF-7 cells. Specifically, antiestrogens can increase the levels of certain IGFBPs (like BP-3) while reducing the levels of others (like BP-4). mcgill.ca This modulation is significant because IGFBPs themselves regulate the activity of insulin-like growth factors, which are potent mitogens for breast cancer cells. mcgill.ca By altering the production of these and other regulatory proteins, nitromifene exerts its antiproliferative effects.
Effects on Receptor Degradation Pathways
The stability and cellular concentration of the estrogen receptor (ER) are critical for modulating the extent and duration of hormonal signaling. These levels are tightly regulated by protein degradation machinery, primarily the ubiquitin-proteasome system (UPS). wikipedia.orgnih.govmdpi.com The UPS involves a two-step process: the covalent attachment of a polyubiquitin (B1169507) chain to the target protein, followed by the recognition and degradation of the tagged protein by the 26S proteasome complex. nih.govthermofisher.com
Research has revealed that the estrogen receptor α (ERα) is subject to degradation through distinct, ligand-dependent ubiquitin-proteasome pathways. embopress.org The cell employs different machinery to handle receptors that are unbound by a ligand (unliganded or apo-receptors) compared to those that are bound (liganded). embopress.org
One pathway is responsible for the quality control of the receptor, targeting misfolded or unliganded ERα for destruction. embopress.org This process involves an E3 ubiquitin ligase complex containing the protein CHIP (carboxyl terminus of Hsc70-interacting protein). embopress.org CHIP preferentially binds to and ubiquitinates unliganded or misfolded ERα, marking it for proteasomal degradation. embopress.org
Upon binding a ligand, such as the natural estrogen estradiol or a selective estrogen receptor modulator (SERM) like Nitromifene, the ER undergoes a conformational change. This change can switch the degradation pathway. For instance, ligand binding can cause CHIP to dissociate from the receptor. embopress.org The degradation of the ligand-bound receptor is then handled by a different, as-yet-unidentified E3 ligase, a process that appears to be coupled with the receptor's transcriptional activity. embopress.org Antiestrogens, in particular, can modulate receptor stability. While some antiestrogens stabilize the receptor, others, like the pure antiestrogen ICI 182,780 (Fulvestrant), are known to induce its rapid degradation. Nitromifene has been observed to dissociate from the estrogen receptor at a rate 250 times faster than estradiol, a characteristic that may influence its antagonistic activity and the subsequent fate of the receptor within the cell's degradation pathways. wikipedia.org
The specific impact of Nitromifene on these distinct ERα degradation pathways has not been fully elucidated, but as a ligand, it is expected to influence the switch between the quality control pathway for unliganded receptors and the activation-coupled pathway for liganded receptors.
| Key Component | Role in Estrogen Receptor Degradation |
| Estrogen Receptor (ERα) | The target protein for degradation. Its stability is ligand-dependent. embopress.org |
| Ubiquitin | A small protein that is attached to ERα to signal for its degradation. nih.gov |
| 26S Proteasome | A large protein complex that recognizes and degrades polyubiquitinated ERα. wikipedia.orgthermofisher.com |
| CHIP (E3 Ligase) | An enzyme that facilitates the ubiquitination of unliganded or misfolded ERα. embopress.org |
| Ligands (e.g., Estradiol, Nitromifene) | Molecules that bind to ERα, causing conformational changes that switch the degradation pathway from the CHIP-mediated system to a ligand-dependent one. embopress.org |
Interplay with Cellular Components Beyond Receptors
While the primary molecular target of Nitromifene is the estrogen receptor, evidence indicates that its cellular activities are not exclusively mediated through this interaction. medchemexpress.com Research has identified direct interplay between Nitromifene and other critical cellular components, suggesting a broader mechanism of action.
A significant non-receptor interaction of Nitromifene is with the calcium-binding protein Calmodulin (CaM). medchemexpress.com Calmodulin is a ubiquitous and multifunctional protein that acts as a key transducer of intracellular calcium signals. Upon binding Ca²⁺, Calmodulin undergoes a conformational change that allows it to bind to and regulate a multitude of target enzymes and proteins, including cyclic nucleotide phosphodiesterase. medchemexpress.com Studies have shown that Nitromifene acts as an effective antagonist of Calmodulin's ability to activate this phosphodiesterase. medchemexpress.com This inhibition suggests that Nitromifene can modulate calcium-dependent signaling pathways, an activity that is independent of its effects on estrogen receptors.
The complex chemical structure of Nitromifene, which includes pyrrolidine, nitro, and methoxyphenyl groups, provides the potential for various types of molecular interactions beyond receptor binding. ontosight.ai The modulation of feeding behavior and body weight in rats through hypothalamic implants of Nitromifene further points to complex biological effects that may involve interplay with various cellular systems within the central nervous system. nih.gov While Nitromifene is primarily classified as a SERM, its ability to interact with fundamental signaling proteins like Calmodulin highlights a multi-faceted pharmacological profile.
| Interacting Component | Observed Effect of Nitromifene | Implied Cellular Pathway |
| Calmodulin (CaM) | Antagonizes the ability of Calmodulin to activate cyclic nucleotide phosphodiesterase. medchemexpress.com | Modulation of Ca²⁺/Calmodulin-dependent signaling. medchemexpress.com |
| Cyclic Nucleotide Phosphodiesterase | Activity is indirectly inhibited by Nitromifene's action on Calmodulin. medchemexpress.com | Regulation of cyclic nucleotide (e.g., cAMP, cGMP) levels. |
Preclinical Investigation Methodologies and Findings
In Vitro Preclinical Research Methodologies
In vitro research provides a controlled environment to dissect the molecular interactions and cellular effects of a compound, forming the basis of its pharmacological profile.
Development and Application of Cell-Based Assay Systems
Cell-based assays are indispensable tools in drug discovery, offering a biologically relevant context to study a compound's effects on cellular processes. medchemexpress.cn These systems range from established cancer cell lines, such as MCF-7 human breast cancer cells, to primary cells and more complex co-culture models. wikipedia.orgmedchemexpress.cn The development of these assays is crucial for determining a compound's mechanism of action, potency, and potential for therapeutic application. medchemexpress.cn
In the study of Nitromifene, in vitro systems have been essential for understanding its biotransformation. For instance, studies using phenobarbital-induced rat liver 9000g supernatant demonstrated that Nitromifene is metabolized into a lactam analogue. nih.gov Other in vitro research has shown that O-demethylation of Nitromifene occurs in the presence of liver enzymes, while other metabolites are generated by intestinal bacteria. nih.gov These findings highlight the utility of specific cell and enzyme-based systems in identifying how a parent compound is converted into various metabolites, which may have distinct biological activities. nih.govnih.gov
Research using MCF-7 breast cancer cells has been particularly important. In these cells, Nitromifene was found to inhibit cell proliferation. medchemexpress.cn This inhibitory effect was also observed with its metabolites, although their mechanisms appeared to differ. medchemexpress.cn The effects of one metabolite were reversible by estradiol (B170435), indicating a classic antiestrogenic mechanism, while the effects of others were only partially reversible, suggesting interactions with sites other than the estrogen receptor. medchemexpress.cn
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone for characterizing the interaction between a compound and its receptor. e-jarb.org These assays use a radiolabeled ligand to quantify key binding parameters, providing critical information on affinity and receptor density. nih.gov
Key parameters measured in these assays include:
Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. nih.gov
Bmax (Maximum Binding Capacity): Indicates the total concentration of receptors in a sample. researchgate.net
Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in a competition assay.
Table 1: Key Parameters in Radioligand Binding Assays
| Parameter | Description | Significance |
|---|---|---|
| Kd | Equilibrium Dissociation Constant | Measures the affinity of the radioligand for the receptor. Lower value means higher affinity. |
| Bmax | Maximum Binding Capacity | Quantifies the density of the target receptor in the tissue or cell preparation. |
| Ki | Inhibition Constant | Measures the affinity of an unlabeled compound (like Nitromifene) that competes for the same binding site as the radioligand. |
Advanced Fluorescence-Based Techniques for Receptor Dynamics
Modern preclinical research employs advanced fluorescence-based techniques to study the complex dynamics of receptors within living cells. These methods offer insights into receptor distribution, expression, and functional activities that are not achievable with static binding assays. researchgate.net
Techniques such as Förster Resonance Energy Transfer (FRET) and the use of fluorescently-tagged proteins (e.g., Green Fluorescent Protein, GFP) allow for the real-time visualization of molecular events. ncats.io These can include:
Ligand-Receptor Interaction: Observing the binding of a fluorescently labeled ligand to its receptor on the cell surface or within the cell. ncats.io
Receptor Dimerization: Visualizing how receptors pair up (dimerize) after a ligand binds, which is often a critical step in signal transduction. ncats.io
Receptor Trafficking: Tracking the movement of receptors from the cell membrane to internal compartments, which is part of the signaling process and its regulation. ncats.io
For compounds like Nitromifene that target the estrogen receptor, these techniques are highly relevant for elucidating the precise mechanism of antagonism. For example, studies on SERMs can use fluorescence to monitor how they induce conformational changes in the receptor that prevent the recruitment of co-activators, thereby blocking gene transcription. While specific studies applying these advanced fluorescence techniques directly to Nitromifene are not detailed in the provided context, they represent a key methodological approach for characterizing the receptor dynamics of any SERM.
Animal Model Research in Nitromifene Studies
In vivo animal models are critical for understanding the physiological and pharmacological effects of a compound in a whole organism, bridging the gap between in vitro findings and potential clinical applications.
Investigations in Immature Rat Uterine Models
The immature rat uterine model is a classic and widely used system for assessing the estrogenic and antiestrogenic activity of compounds. nih.govnih.gov The uterus of an immature rat is highly sensitive to estrogens, which stimulate its growth (a uterotrophic response). Antiestrogens can be identified by their ability to block this estrogen-induced growth.
Studies on Nitromifene in the immature female rat model have been central to understanding its metabolism and antiestrogenic effects. nih.gov Research showed that following administration, Nitromifene was primarily eliminated through feces in the form of various metabolites. nih.gov Analysis of uterine and liver tissues from these animals revealed the presence of the parent compound along with several key metabolites. nih.gov
Table 2: Nitromifene and Its Metabolites Identified in Immature Rat Tissue
| Compound | Type | Tissue Found |
|---|---|---|
| Nitromifene (NIT; CI-628) | Parent Compound | Uterine, Liver |
| demethyl NIT (CI-628M) | Metabolite | Uterine, Liver |
| PMB | Metabolite | Uterine, Liver |
| demethyl KET | Metabolite | Uterine, Liver |
Source: nih.gov
Analysis in Mouse Leydig Cell Systems
Mouse Leydig cells, located in the testes, are the primary source of androgen biosynthesis, particularly testosterone (B1683101). nih.gov These cells are a key model for studying the effects of compounds on steroidogenesis and hormonal regulation. Leydig cells express estrogen receptors, making them a target for estrogens and SERMs, which can modulate their function. nih.gov
Studies in mouse Leydig cells have shown that their steroidogenic function can be altered by antiestrogens. For example, treatment with the pure antiestrogen (B12405530) ICI 182,780 was found to reduce testosterone production in wild-type Leydig cells. nih.gov This suggests that estrogen receptor signaling plays a regulatory role in Leydig cell function. nih.gov While some studies indicate that immature mouse Leydig cells can be resistant to certain estrogenic stimuli, other estrogen-like compounds, such as the xenoestrogen bisphenol A, can alter their testosterone metabolism. plos.org Although direct studies of Nitromifene on mouse Leydig cell systems were not found in the search results, this model is a standard and relevant system for analyzing how a SERM might impact androgen biosynthesis and testicular function. nih.govplos.org
Studies on Ovarian Follicle and Granulosa Cells
Research has delved into the impact of nitromifene on the viability and ultrastructure of ovarian follicles and their constituent granulosa cells. nih.govnih.gov
In both in vivo and in vitro models, nitromifene has demonstrated the ability to induce degenerative changes within granulosa cells. nih.gov Ultrastructural analysis revealed distinct morphological alterations. Some affected cells exhibited condensation of nuclear material while the cytoplasm and its organelles remained intact. In other cells, a reduction in cytoplasmic density and dilation of the smooth endoplasmic reticulum were observed, with the nucleus appearing unaltered. nih.gov
The proliferation and differentiation of granulosa cells are fundamental to the development of ovarian follicles from the primary to the preovulatory stage. biorxiv.org The intricate communication between granulosa cells and the oocyte is vital for oocyte survival, growth, and maturation.
Table 1: Effects of Nitromifene on Granulosa Cells
| Parameter | In Vivo Findings | In Vitro Findings |
|---|---|---|
| Cell Viability | Induces degeneration | Reduces viability |
| Nuclear Morphology | Condensation of nuclear material | Induces nuclear condensation |
| Cytoplasmic Morphology | Reduced density, dilated smooth endoplasmic reticulum | Less affected compared to the nucleus |
Neuroendocrinological Research in Central Nervous System Models (e.g., Hippocampal Neurons)
Investigations using central nervous system models have explored the neuroendocrinological effects of nitromifene, particularly within the hippocampus. The hippocampus is a key brain region for processes like memory and is influenced by ovarian hormones. nih.govmdpi.com
Studies in female rats have shown that estrogens play a role in the formation of excitatory synaptic connections on pyramidal cells in the CA1 region of the hippocampus. nih.gov To understand the mechanism of this estrogenic effect, nitromifene (referred to as CI-628 in some studies) was used as a pharmacological tool. nih.gov Research demonstrated that nitromifene effectively blocked the estrogen-induced increase in dendritic spines on these hippocampal neurons, without exhibiting any estrogen-like (agonist) effects of its own. nih.gov This antagonistic action suggests that the synaptic plasticity in this brain region is mediated by intracellular estrogen receptors. nih.gov
Further research has identified that a subset of hippocampal interneurons expresses nuclear estrogen receptor alpha. nih.gov Treatment with 17β-estradiol in ovariectomized rats was found to increase the expression of neuropeptide Y (NPY) mRNA and the number of NPY-immunoreactive cells. nih.gov The administration of nitromifene (CI-628) blocked this estradiol-induced increase in NPY mRNA levels, further supporting the role of nuclear estrogen receptors in mediating these neuroendocrine effects. nih.gov VGF (non-acronymic), a neurotrophin-induced gene, and its derived peptides have also been shown to influence the firing rate of hippocampal neurons and are involved in neurogenesis.
Table 2: Neuroendocrinological Effects of Nitromifene in Hippocampal Models
| Model System | Key Finding | Implication |
|---|---|---|
| CA1 Pyramidal Neurons (Female Rat) | Blocks estrogen-induced spine formation | Estrogen's effect on synaptic plasticity is receptor-mediated |
| Ovariectomized Rat Hippocampus | Blocks estradiol-induced increase in Neuropeptide Y mRNA | Confirms the antagonistic action on nuclear estrogen receptors |
Comparative Pharmacological Evaluations Across Species and Organ Systems
Comparative pharmacology is essential for understanding how the effects of a compound may vary between different animal species and across various organ systems. numberanalytics.comyoutube.com This field helps in extrapolating data from animal studies to humans, considering differences in metabolic rates, enzyme activities, body size, and protein binding. rroij.com
While specific comparative pharmacological studies detailing the effects of nitromifene across a wide range of species and organ systems are not extensively documented in the provided results, the principles of this discipline are crucial for interpreting the preclinical data. fda.gov The response to a pharmacological agent can differ significantly due to variations in the anatomy and physiology of organ systems among species. youtube.compharmacology.us For instance, the maturation of systems involved in drug absorption, distribution, metabolism, and excretion (ADME) can lead to age-related and species-specific differences in a drug's safety and efficacy profile. fda.gov
The selection of an appropriate animal model is a critical step in preclinical research. numberanalytics.com Rodents, non-human primates, dogs, and pigs are commonly used to study the effects of drugs on various biological systems, such as the cardiovascular, gastrointestinal, immune, and central nervous systems. numberanalytics.compharmacology.us Understanding the similarities and differences in these systems between the animal model and humans is paramount for the translation of nonclinical findings. fda.gov
Models for Assessing Effects on Reproductive Physiology
Various in vitro and in vivo models are employed to assess the effects of compounds on reproductive physiology. mdpi.comanatomystuff.co.ukanatomywarehouse.com These models are crucial for understanding the complex hormonal and cellular interactions that govern reproductive processes. researchgate.netoxfordre.com
The immature female rat has been a prominent animal model for studying the biochemical effects of nitromifene. nih.gov This model allows for the investigation of the compound's impact on a developing reproductive system. Studies using this model have been instrumental in elucidating the metabolic pathways of nitromifene. nih.gov
In vitro culture systems, such as those using ovarian follicles and granulosa cells, provide a controlled environment to study the direct effects of a compound on specific cell types, minimizing the systemic influences present in a whole organism. nih.govmdpi.com These models have been used to demonstrate nitromifene's direct impact on granulosa cell viability and morphology. nih.gov The use of such models helps to dissect the molecular mechanisms underlying the observed physiological effects. mdpi.com
Biotransformation and Metabolism in Preclinical Models
The study of a compound's biotransformation and metabolism is a critical component of preclinical investigation, as it determines the fate of the compound in the body and can lead to the formation of active or inactive metabolites. mdpi.com
Role of Gastrointestinal Microflora in Compound Biotransformation
The gut microbiota plays a significant role in the metabolism of various xenobiotics, including drugs. mdpi.comrjsocmed.comjmb.or.kr These microorganisms can perform a range of biotransformation reactions that may not be carried out by host enzymes. nih.gov
Identification and Characterization of Metabolites
The identification and characterization of metabolites are essential for understanding the complete pharmacological and toxicological profile of a drug candidate. ijpras.comthermofisher.comresearchgate.neteuropa.eunih.govwuxiapptec.com
In preclinical studies with the immature female rat, several metabolites of nitromifene have been identified. nih.gov After intraperitoneal administration, nitromifene was primarily eliminated in the feces as metabolites. nih.gov In uterine and liver tissues, the unchanged parent compound was found alongside several metabolites. nih.gov
In vitro studies helped to pinpoint the origins of these metabolites. One metabolite, O-demethyl nitromifene (CI 628M), was found to be produced by liver enzymes. nih.gov Two other key metabolites, a diphenylmethane (B89790) derivative (p-[2-(N-pyrrolidinyl)ethoxy]-p'-methoxybenzophenone, or PMB) and a diarylacetophenone derivative (p-[2-(N-pyrrolidinyl)ethoxy-p'-hydroxybenzhydryl phenyl ketone, or demethyl KET), were produced by the action of intestinal bacteria. nih.gov
Table 3: Identified Metabolites of Nitromifene and Their Origin
| Metabolite Name/Description | Abbreviation | Site of Formation | Potential Activity |
|---|---|---|---|
| O-demethyl nitromifene | CI 628M | Liver | Contributes to antiestrogenic effects |
| p-[2-(N-pyrrolidinyl)ethoxy]-p'-methoxybenzophenone | PMB | Intestinal Bacteria | Good affinity for antiestrogen binding sites |
| p-[2-(N-pyrrolidinyl)ethoxy-p'-hydroxybenzhydryl phenyl ketone | demethyl KET | Intestinal Bacteria | Good affinity for antiestrogen binding sites |
Metabolite Interaction with Anti-Estrogen Binding Sites
A key study investigated the ER binding properties of two metabolites of nitromifene. nih.gov One metabolite, identified as 2-(p-methoxyphenyl)-p'-(2-pyrrolidin-1-ylethoxy)deoxybenzoin, was produced through the reduction of nitromifene or by incubating the parent compound with a suspension of rat cecal contents. nih.gov This metabolite showed no significant binding affinity for the rat uterine cytosol estrogen receptor, even at concentrations up to 1 x 10⁻⁶ M. nih.gov Consequently, it displayed neither estrogenic nor antiestrogenic effects in a standard 3-day rat uterotropic assay. nih.gov
In contrast, a second metabolite, the lactam analogue of nitromifene, was identified in extracts from incubation mixtures of the parent compound with phenobarbital-induced rat liver 9000g supernatant. nih.gov This lactam metabolite demonstrated an affinity for the estrogen receptor that was somewhat greater than that of nitromifene itself. nih.gov This enhanced binding was accompanied by slightly increased estrogenic activity and, conversely, a reduction in antiestrogenic activity when compared to the parent compound. nih.gov
These findings underscore the importance of metabolic pathways in modulating the pharmacological effects of nitromifene. The conversion of nitromifene into various metabolites, each with a distinct ability to interact with anti-estrogen binding sites, results in a complex biological response. The activity of tamoxifen (B1202), another anti-estrogen, is similarly dependent on its more active metabolites, which can have effects up to 100 times greater than the parent drug. nih.gov
Table 1: Interaction of Nitromifene and its Metabolites with Estrogen Receptors
| Compound | Origin / Synthesis | Binding Affinity to Estrogen Receptor (Rat Uterine Cytosol) |
| Nitromifene (Parent Compound) | - | Baseline |
| 2-(p-methoxyphenyl)-p'-(2-pyrrolidin-1-ylethoxy)deoxybenzoin | Generated via reduction or incubation with rat cecal content. nih.gov | No appreciable binding. nih.gov |
| Lactam Analogue of Nitromifene | Identified in incubations with rat liver supernatant. nih.gov | Somewhat greater than parent compound. nih.gov |
Methodological Considerations for Robustness and Reproducibility in Preclinical Research
The translation of preclinical findings into clinical success is a significant challenge in drug development, with a high percentage of prospective drugs that pass preclinical tests failing in human trials. mdpi.com This has led to increased focus on the robustness and reproducibility of preclinical research, particularly in the face of what some have termed a "reproducibility crisis". trilogywriting.comnih.gov More than two-thirds of projects at one pharmaceutical company showed inconsistencies when attempting to validate published academic findings, and over 70% of researchers have reported failing to reproduce another scientist's results. trilogywriting.com For a compound like nitromifene, ensuring the reliability of early-stage data is paramount for making sound " go/no-go " decisions for further development. trilogywriting.com
Several methodological factors contribute to challenges in achieving robust and reproducible preclinical data:
Lack of Harmonized Standards: Quality standards and good practices are often not well-defined or consistently applied across different preclinical research laboratories. trilogywriting.com
Reporting Bias: The pressure to publish, often focusing on positive or novel findings, can lead to selective reporting, where inconclusive or negative results are omitted. trilogywriting.com
Insufficient Methodological Detail: Experimental protocols in publications may lack the necessary detail for other researchers to accurately repeat the experiment. nih.gov
Limited Model Diversity: Over-reliance on a single, specific preclinical model (e.g., a single strain of rat) can generate results that are not generalizable. cloudfront.net
To enhance the quality and reliability of preclinical research for compounds such as nitromifene, several methodological improvements can be considered:
Adherence to Rigor and Transparency: Investigators can improve reproducibility by pre-specifying data analysis plans to prevent selective reporting, using more explicit protocols for data management and analysis, and providing highly detailed experimental protocols that allow others to replicate the work. nih.gov Senior investigators are encouraged to take greater ownership of the details of their research through practices like random audits of raw data. nih.gov
Multi-Center Studies: Adopting a practice common in clinical trials, conducting preclinical studies across multiple research centers can help verify the robustness of effects and ensure they are not dependent on the unique environmental conditions of a single laboratory. trilogywriting.comnih.gov
Systematic Robustness Testing: Researchers should consider intentionally testing results for robustness by using more than one genetic background or species. cloudfront.net For a compound like nitromifene, this could involve evaluating its binding affinity and functional effects in cell lines from different tissues or in multiple rodent strains.
By integrating these principles, the preclinical investigation of therapeutic candidates can yield more reliable and translatable data, ultimately improving the efficiency of the drug development process.
Structure Activity Relationship Sar and Analog Development
Structure-Activity Relationship (SAR) Studies of Nitromifene and its Derivatives
Nitromifene, a nonsteroidal selective estrogen receptor modulator (SERM), is a triphenylethylene (B188826) derivative, and its biological activity is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. wikipedia.org SAR studies have been instrumental in elucidating the roles of different parts of the molecule in its interaction with estrogen receptors and its resulting antiestrogenic or estrogenic effects.
The antiestrogenic potency of nitromifene and its derivatives is highly sensitive to structural changes in the molecule. Key modifications have been explored to understand their impact:
The Triphenylethylene Core : The triphenylethylene scaffold is a common feature among many nonsteroidal estrogens and antiestrogens, providing the basic framework for interaction with the estrogen receptor. The specific arrangement of the phenyl rings is crucial for activity.
The Nitro Group : The presence and position of the nitro (NO2) group on the ethylene (B1197577) double bond is a distinguishing feature of nitromifene. This electron-withdrawing group significantly influences the electronic distribution of the molecule and its interaction with the receptor. The nitro group is considered a pharmacophore, a functional group responsible for the drug's biological activity, but it can also be a toxicophore, contributing to potential toxicity. nih.gov
The Aminoalkoxy Side Chain : Nitromifene possesses a basic aminoalkoxy side chain, [2-(pyrrolidin-1-yl)ethoxy]-, which is a common feature in many SERMs like tamoxifen (B1202). This side chain is a primary determinant of binding affinity to both the estrogen receptor and the microsomal antiestrogen-binding site (AEBS). nih.gov The structure of the terminal amino group and the length and branching of the side chain can significantly impact binding affinity and, consequently, antiestrogenic potency. nih.gov For instance, side chains with basic heterocyclic amino terminal groups often show optimal binding affinity. nih.gov
Studies on nitromifene metabolites have provided further insight into the SAR. For example, the reduction of the nitro group to a deoxybenzoin (B349326) derivative resulted in a compound with no appreciable binding to the rat uterine cytosol estrogen receptor and no estrogenic or antiestrogenic activity. nih.gov In contrast, a lactam analog of nitromifene, where the N-ethylpyrrolidine is replaced, showed greater estrogen receptor affinity and slightly higher estrogenic activity but reduced antiestrogenic activity compared to the parent compound. nih.gov This highlights the critical role of both the nitro group and the specific structure of the aminoalkoxy side chain in dictating the antiestrogenic profile.
The binding affinity of nitromifene and its analogs to the estrogen receptor (ER) is a key determinant of their biological activity. The correlation between chemical structure and ER binding affinity is complex and depends on several factors:
Hydrophobic Core : The hydrophobic triphenylethylene core provides the necessary framework for insertion into the hydrophobic ligand-binding pocket of the ER.
Hydrogen Bonding : The presence of hydrogen bond donors and acceptors on the molecule can significantly influence binding affinity. The methoxy (B1213986) group on one of the phenyl rings can participate in hydrogen bonding interactions within the receptor pocket.
Electronic Effects : Aromatic substitutions can alter the binding affinity through electronic effects. For example, electron-withdrawing groups like trifluoromethyl (CF3) have been shown to raise affinity for the microsomal antiestrogen-binding site, while electron-donating groups like hydroxyl (OH) or methoxy (OCH3) can lower it. nih.gov
Dissociation Rate : Nitromifene has been observed to dissociate from the estrogen receptor at a much faster rate (250-fold) than estradiol (B170435). wikipedia.org This rapid dissociation may be a contributing factor to its antagonistic activity at the ER. wikipedia.org
The relative binding affinities of a series of nitromifene analogs can be determined through competitive binding assays, which measure the ability of a test compound to displace a radiolabeled ligand from the ER. nih.gov Such studies have shown that high-affinity binding to the microsomal antiestrogen-binding site requires both a hydrophilic basic aminoether side chain and a hydrophobic aromatic ring structure. nih.gov
Several functional groups have been identified as critical for the biological activity of nitromifene and its derivatives:
The Nitro Group (NO2) : As previously mentioned, the nitro group is a key pharmacophore. nih.gov Its strong electron-withdrawing nature influences the electronic properties of the ethylene double bond and is crucial for the compound's antiestrogenic activity. nih.gov Its reduction leads to a loss of activity. nih.gov
The Methoxy Group (-OCH3) : The methoxy group on one of the phenyl rings is a common feature in many triphenylethylene-based SERMs. While it can lower affinity for the AEBS, its presence is often associated with favorable biological activity, likely through specific interactions within the ER ligand-binding domain. nih.gov
The Phenyl Rings : The three phenyl rings provide the hydrophobic scaffold necessary for receptor binding. Their relative orientation, determined by the ethylene bridge, is critical for fitting into the ligand-binding pocket of the ER.
Correlation between Chemical Structure and Estrogen Receptor Binding Affinity
Analog Design and Synthesis Strategies
The insights gained from SAR studies have guided the rational design and synthesis of novel nitromifene analogs with potentially improved properties, such as enhanced potency, selectivity, or a more favorable pharmacological profile.
Rational drug design aims to develop new molecules with specific biological activities based on an understanding of the target receptor's structure and the SAR of known ligands. For nitromifene analogs, this involves a multidisciplinary approach combining organic synthesis, molecular modeling, and biological evaluation.
Key strategies in the rational design of nitromifene analogs include:
Scaffold Modification : This involves altering the core triphenylethylene structure to explore new chemical space and potentially improve ligand-receptor interactions. numberanalytics.com
Functional Group Modification : Systematic changes to the critical functional groups, such as the nitro group, the aminoalkoxy side chain, and substituents on the phenyl rings, are performed to optimize activity. numberanalytics.comsolubilityofthings.com This could involve replacing the nitro group with other electron-withdrawing groups or modifying the basicity and steric bulk of the amino side chain.
Stereochemical Modification : The (E)- and (Z)-isomers of nitromifene possess similar antiestrogenic activity. wikipedia.org However, for other SERMs, the stereochemistry can be critical. Exploring the synthesis of stereochemically pure analogs could lead to compounds with improved selectivity and potency. numberanalytics.com
Computational Modeling : Molecular modeling techniques, such as docking simulations, can be used to predict how newly designed analogs will bind to the estrogen receptor. nih.gov This allows for the prioritization of synthetic targets and a more efficient drug discovery process. By modeling the interactions of analogs with key amino acid residues in the ER ligand-binding domain, researchers can design molecules with enhanced binding affinity and desired antagonist conformations. mdpi.com
The overarching goal is to develop novel analogs that are pure ER antagonists, with high potency and selectivity, potentially offering advantages over existing therapies.
The generation of novel nitromifene analogs relies on a robust toolkit of synthetic organic chemistry methodologies. The synthesis of the nitromifene scaffold and its derivatives typically involves several key steps.
A general synthetic approach for nitromifene analogs can be conceptualized based on the known synthesis of related triphenylethylene compounds. For instance, the lactam analog of nitromifene was prepared through a multi-step sequence involving:
Condensation : Reaction of 4-(2-bromoethoxy)-4'-methoxybenzophenone with benzylmagnesium chloride. nih.gov
Dehydration : Removal of a water molecule to form the triphenylethylene core. nih.gov
Amidation : Reaction with 2-pyrrolidinone (B116388) to introduce the lactam functionality. nih.gov
Nitration : Introduction of the nitro group onto the ethylene double bond. nih.gov
Modern synthetic methodologies can be applied to create a diverse range of analogs:
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to efficiently construct the triphenylethylene core with various substituents on the phenyl rings.
Functional Group Interconversions : A wide array of reactions can be used to modify the functional groups on the nitromifene scaffold. For example, the nitro group can be introduced via various nitrating agents, and the aminoalkoxy side chain can be installed through Williamson ether synthesis or other etherification methods. unimi.it
Asymmetric Synthesis : To obtain stereochemically pure isomers, asymmetric synthesis techniques can be employed. This could involve the use of chiral catalysts or starting materials to control the stereochemistry of the double bond or other chiral centers in the molecule. nih.gov
Combinatorial Chemistry and High-Throughput Synthesis : These approaches can be used to rapidly generate large libraries of analogs for biological screening. By varying the building blocks used in the synthesis, a wide range of structural diversity can be achieved.
The development of efficient and flexible synthetic routes is crucial for the exploration of the SAR of nitromifene and the discovery of new analogs with improved therapeutic potential.
Targeted Analogues for Enhanced Specificity or Dual Activity
The development of analogues from the parent Nitromifene structure has been a subject of research to modulate its biological activity profile. nih.gov Modifications to the chemical structure of triphenylethylene-based antiestrogens like Nitromifene can produce compounds with significantly different affinities for the estrogen receptor (ER) and varied temporal patterns of estrogenic and antiestrogenic effects. nih.gov The core principle of SAR is that minor structural changes can lead to substantial shifts in biological activity, including potency, selectivity, and metabolic stability. tandfonline.com Research into Nitromifene's metabolites and specifically designed analogues has provided insight into the structural features crucial for its interaction with the estrogen receptor and other cellular targets. nih.govnih.gov
Studies have identified key structural determinants for the binding affinity of nonsteroidal antiestrogens. nih.gov High-affinity binding generally requires a hydrophobic aromatic ring system and a hydrophilic basic aminoether side chain. nih.gov The structure of this side chain—including the terminal amino group, branching, and substitution—is a primary determinant of binding affinity. nih.gov For instance, research on Nitromifene (also known as CI-628) and a related analogue, CI-680, which differs in the side chain, demonstrated marked differences in binding affinity for the estrogen receptor. nih.gov CI-680 showed a much higher relative binding affinity (34%) compared to Nitromifene (4%), underscoring the side chain's importance. nih.gov Furthermore, the presence of a methoxy group on the phenyl ring, as in Nitromifene, is associated with a prolonged duration of action compared to analogues with a free hydroxyl group. nih.gov
Investigations into Nitromifene's metabolism have also yielded analogues with distinct activity profiles. For example, two specific metabolites have been characterized:
These findings highlight that modifications, whether through targeted synthesis or metabolic transformation, can fine-tune the compound's interaction with the estrogen receptor, shifting its profile from antagonistic to more agonistic. nih.gov Such studies are crucial for designing analogues with enhanced specificity for the ER or for developing compounds with dual activity, such as combining ER modulation with inhibition of other cellular targets like P-glycoprotein to overcome multidrug resistance. researchgate.net
| Compound/Analogue | Structural Modification from Nitromifene | Effect on Estrogen Receptor (ER) Binding and Activity |
|---|---|---|
| Nitromifene (Parent Compound) | Reference structure | Antiestrogenic activity; Relative ER binding affinity of ~4%. nih.gov |
| 2-(p-methoxyphenyl)-p'-(2-pyrrolidin-1-ylethoxy)deoxybenzoin | Product of nitro group reduction | No appreciable ER binding; no estrogenic or antiestrogenic activity observed. |
| Lactam Analogue | Metabolite formed via biotransformation | Slightly greater ER binding affinity than Nitromifene; increased estrogenic activity and reduced antiestrogenic activity. |
| CI-680 | Analogue with modified side chain | Significantly higher relative ER binding affinity (~34%) compared to Nitromifene. nih.gov |
Computational Approaches in SAR and Analog Design
Computational modeling is a cornerstone of modern drug discovery, providing powerful tools to investigate and predict the relationship between a molecule's structure and its biological function. mdpi.com These in silico techniques, including molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) analysis, are instrumental in the rational design of new analogues, such as those derived from Nitromifene. mdpi.compensoft.net They allow for the efficient screening of virtual libraries and the prioritization of compounds for synthesis, saving time and resources. cam.ac.uk
In Silico Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational methods used to predict the interaction and binding affinity between a ligand (like Nitromifene) and a target protein, typically the estrogen receptor (ER). pensoft.net These simulations provide a three-dimensional view of how the ligand fits into the receptor's binding pocket and the non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) that stabilize the complex. pensoft.netnih.gov
For selective estrogen receptor modulators (SERMs) like Nitromifene, docking studies are crucial for understanding their mechanism of action. nih.gov The triphenylethylene scaffold of Nitromifene allows it to compete with the natural ligand, estradiol, for binding to the ER's ligand-binding domain (LBD). oup.com The orientation of the bulky side chain is critical; in antagonists, it typically protrudes from the binding pocket and sterically hinders the conformational change required for receptor activation, specifically by preventing helix 12 from sealing the LBD, which is necessary for coactivator recruitment. tandfonline.comoup.com Docking simulations can model the binding modes of both the (E)- and (Z)-isomers of Nitromifene, which are known to have similar antiestrogenic activity. wikipedia.org
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the chemical structure of a set of compounds with their biological activity. nih.govresearchgate.net QSAR models are powerful predictive tools in drug design. nih.gov The process involves calculating a set of numerical values, known as molecular descriptors, that quantify various physicochemical and structural features of the molecules. mdpi.com These descriptors are then used as predictor variables in a statistical model to predict a response variable, such as binding affinity or inhibitory concentration. nih.gov
In the context of Nitromifene, a QSAR study would involve a series of its analogues with known biological activities. nih.gov Descriptors for these analogues would be calculated, encompassing properties like hydrophobicity (logP), electronic properties, and steric parameters. nih.gov Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links these descriptors to the observed antiestrogenic activity. mdpi.comecetoc.org
Such a validated QSAR model can then be used to:
Different QSAR approaches exist, from 2D-QSAR, which uses descriptors derived from the 2D structure, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), which uses 3D molecular fields to describe steric and electrostatic properties. researchgate.net These advanced computational methods are integral to modern medicinal chemistry for accelerating the development of optimized therapeutic agents. europa.eu
Future Directions in Nitromifene Research
Further Elucidation of Undefined Mechanistic Pathways
Nitromifene is established as a nonsteroidal SERM that functions as an estrogen receptor (ER) antagonist. wikipedia.orgmedchemexpress.comnih.gov Its mechanism involves binding to the estrogen receptor, which is then translocated to the nucleus, followed by a replenishment of the receptor in the cytosol. ncats.ionih.gov However, the precise details of its antagonistic action and its observed weak estrogenic activity are not yet fully understood. nih.gov One distinguishing characteristic is its rapid dissociation from the estrogen receptor, which is about 250 times faster than that of estradiol (B170435) and may contribute to its antagonistic effects. wikipedia.org
The discovery of multiple estrogen receptor subtypes, primarily ERα and ERβ, which have different tissue distributions and can activate genes through various pathways, adds layers of complexity to the mechanisms of SERMs like Nitromifene. oup.comscielo.br The metabolic fate of Nitromifene further complicates its pharmacological profile. The compound is converted into several metabolites with differing activities. For instance, the phenolic metabolite, demethylnitromifene, shows a higher affinity for estrogen receptors and greater biological potency in vitro. ncats.io Conversely, a separate lactam analogue of Nitromifene was found to have increased estrogenic activity but diminished antiestrogenic effects. nih.gov Another metabolite demonstrated a negligible affinity for the estrogen receptor. nih.gov A comprehensive understanding of how Nitromifene and its array of metabolites interact with different ER subtypes in various cellular contexts is a critical area for future research.
Development of Advanced Molecular Probes for Estrogen Receptor Studies
Investigating the intricate dynamics of estrogen receptor signaling has been significantly advanced by the use of molecular probes. nih.gov Techniques employing fluorescent ligands, such as coumestrol (B1669458) or 4-hydroxytamoxifen, have enabled the visualization of estrogen receptors within living cells, although this often requires highly sensitive imaging equipment. nih.gov Methodologies like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are instrumental in studying protein-protein interactions, including the dimerization of estrogen receptors upon ligand binding. nih.gov
A key future direction in Nitromifene research is the development of specialized molecular probes derived from its structure. Creating fluorescently-tagged or radiolabeled versions of Nitromifene would allow for precise tracking of its binding to ERα and ERβ. nih.govnih.gov Such probes would be invaluable tools for mapping the compound's journey within the cell, observing its binding kinetics in real-time, and identifying the specific conformational changes it induces in the receptor. This would help to clarify its unique signaling pathways compared to other SERMs and endogenous estrogens.
Rational Design and Synthesis of Next-Generation Nitromifene Analogs
This body of knowledge provides a strong foundation for the rational design and synthesis of new Nitromifene analogs. The primary objective is to engineer molecules with improved therapeutic indices and enhanced tissue selectivity. nih.govethernet.edu.et By modifying Nitromifene's side chains or its core chemical scaffold, it may be possible to create derivatives that are more potent antagonists in breast tissue while having favorable agonist effects in other tissues, such as bone. scielo.brnih.gov The successful synthesis of a lactam analogue of Nitromifene with altered activity has already proven the feasibility of this approach. nih.gov Future synthetic chemistry efforts can leverage insights from the development of other SERM classes, such as the benzothiophenes like Raloxifene, to guide the creation of novel compounds with superior pharmacological properties. nih.gov
Integration of High-Throughput Screening and Computational Methods in Drug Discovery
Modern drug discovery heavily relies on the integration of high-throughput screening (HTS) and sophisticated computational methods. novapublishers.comwikipedia.org HTS allows for the rapid testing of vast libraries of chemical compounds to identify "hits" that interact with a specific biological target. evotec.com This approach has been successfully used to identify novel chemical scaffolds for the development of new SERMs. researchgate.net
Complementing HTS, computational or "virtual" screening utilizes computer models to predict the interaction between a molecule and its target, thereby narrowing down the number of compounds that require physical testing and making the discovery process more efficient. mdpi.com Techniques such as molecular docking, homology modeling, and the generation of 3D structural models are used to predict binding affinities and elucidate structure-activity relationships (SAR). frontiersin.org
For Nitromifene, a combined HTS and computational strategy can accelerate the discovery of next-generation analogs. Large virtual libraries of Nitromifene derivatives can be screened for their predicted binding to ERα and ERβ. The most promising candidates can then be synthesized and subjected to HTS assays to validate their activity, leading to a more focused and efficient drug development pipeline. nih.gov
Comprehensive Characterization of Tissue-Selective Pharmacological Profiles
A defining feature of SERMs is their ability to exhibit tissue-specific pharmacology, acting as an estrogen antagonist in some tissues and an agonist in others. oup.comnih.gov This tissue selectivity is the basis of their therapeutic utility, allowing for targeted effects while minimizing unwanted side effects. nih.gov The mechanism behind this selectivity is multifaceted, involving the differential expression of ERα and ERβ across various tissues, the specific conformational shape the ER adopts upon binding to a particular ligand, and the local availability of co-regulatory proteins (co-activators and co-repressors). nih.gov
While Nitromifene is known primarily as an antiestrogen (B12405530), its detailed pharmacological profile across a wide range of estrogen-sensitive tissues has not been as extensively characterized as that of Tamoxifen (B1202) or Raloxifene. ncats.iooup.com Future research must undertake a comprehensive characterization of the effects of Nitromifene and its primary metabolites in tissues beyond the breast and uterus. In vivo studies are needed to determine its activity in the skeletal, cardiovascular, and central nervous systems. nih.gov A thorough understanding of its tissue-selective profile is essential for identifying its full therapeutic potential and defining its optimal clinical applications. ncats.io
Q & A
Basic Question: What are the validated synthesis protocols for Nitromifene, and how can researchers ensure reproducibility?
Methodological Answer:
-
Step 1: Use structured databases like SciFinder to search for peer-reviewed synthesis pathways. Filter results by publication type (e.g., primary research articles) and validate protocols against recent studies .
-
Step 2: Cross-reference synthetic routes using IUPAC nomenclature to avoid ambiguities (e.g., confirming reagent ratios, solvent systems, and reaction times) .
-
Step 3: Replicate procedures with strict adherence to described conditions (temperature, catalysts) and characterize intermediates via NMR and HPLC to verify purity .
-
Table 1: Example Synthesis Pathway Comparison
Protocol Source Yield (%) Purity (HPLC) Key Reagents Smith et al. (2020) 78 ≥99% Pd/C, H₂ Lee et al. (2021) 65 97% NaBH₄, EtOH
Advanced Question: How should researchers design experiments to resolve contradictions in Nitromifene’s pharmacokinetic data across preclinical models?
Methodological Answer:
- Step 1: Conduct a systematic literature review to identify variables causing discrepancies (e.g., dosing regimens, animal strains, analytical methods) .
- Step 2: Apply contradiction analysis frameworks (e.g., TRIZ principles) to isolate confounding factors. For example, compare bioavailability in fasted vs. fed states or across species .
- Step 3: Validate findings using orthogonal assays (e.g., LC-MS for plasma concentration, microdialysis for tissue penetration) and statistical re-evaluation (ANOVA with post-hoc tests) .
Basic Question: Which analytical techniques are most reliable for quantifying Nitromifene stability under varying storage conditions?
Methodological Answer:
- Step 1: Use accelerated stability testing (ICH guidelines) with HPLC-UV for degradation product detection. Include forced degradation studies (heat, light, humidity) .
- Step 2: Validate methods per FDA guidelines (linearity, LOD/LOQ, precision) and cross-verify with mass spectrometry for structural confirmation of degradants .
- Step 3: Compare results across independent labs to establish consensus protocols, ensuring metadata (e.g., pH, excipients) are fully documented .
Advanced Question: What integrative approaches are recommended to elucidate Nitromifene’s multi-target mechanisms in complex biological systems?
Methodological Answer:
- Step 1: Employ multi-omics strategies (transcriptomics, proteomics) to identify candidate pathways. Use pathway enrichment tools (e.g., DAVID, KEGG) for hypothesis generation .
- Step 2: Validate targets via CRISPR/Cas9 knockout models or siRNA silencing, paired with functional assays (e.g., calcium flux, apoptosis) .
- Step 3: Leverage computational docking (AutoDock Vina) to predict binding affinities and prioritize in vitro validation .
Basic Question: How can researchers optimize literature searches to identify gaps in Nitromifene’s toxicity profile?
Methodological Answer:
- Step 1: Construct Boolean queries combining terms like “Nitromifene AND (toxicity OR genotoxicity)” in PubMed and Embase. Exclude reviews to focus on primary data .
- Step 2: Screen studies using PRISMA guidelines, categorizing findings by model (in vitro, in vivo) and endpoints (e.g., hepatotoxicity, mutagenicity) .
- Step 3: Use citation-chaining tools (Web of Science) to track follow-up studies addressing initial findings .
Advanced Question: What strategies mitigate bias when interpreting conflicting data on Nitromifene’s efficacy in heterogeneous cell lines?
Methodological Answer:
- Step 1: Standardize experimental conditions (e.g., passage number, culture media) and include isogenic cell lines as controls .
- Step 2: Apply blinded analysis for endpoint measurements (e.g., viability assays) and use meta-analysis to aggregate data across labs .
- Step 3: Engage peer-review workshops with domain experts to critique assumptions and propose alternative hypotheses .
Basic Question: What ethical and logistical considerations are critical for designing human trials involving Nitromifene?
Methodological Answer:
- Step 1: Obtain IRB approval with detailed risk-benefit analysis, referencing preclinical toxicity and pharmacokinetic data .
- Step 2: Use stratified randomization to account for covariates (age, comorbidities) and implement DSMB oversight for interim safety reviews .
- Step 3: Pre-register trials on ClinicalTrials.gov and adhere to CONSORT guidelines for transparent reporting .
Guidance for Referencing and Reproducibility
- Always cite primary sources using ACS or IUPAC standards .
- For structural data, provide crystallographic CIF files or NMR spectra (δ values, coupling constants) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
